N-(5-amino-2-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(5-amino-2-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- A series of furan-2-carboxamide derivatives, including those structurally related to N-(5-amino-2-chlorophenyl)furan-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant bioactivity against a range of bacterial and fungal strains, highlighting their potential as templates for the development of new antimicrobial agents (Arora et al., 2013), (Siddiqa et al., 2022), (Sweidan et al., 2021).
Anticancer Properties
- Certain furan-2-carboxamide derivatives have been investigated for their anticancer activities, with studies indicating that these compounds can exhibit potent activity against cancer cell lines. This suggests a promising avenue for the development of novel anticancer therapeutics based on the furan-2-carboxamide scaffold (Mathew & Ezhilarasi, 2021).
Molecular Docking and SAR Studies
- Structure-activity relationship (SAR) and molecular docking studies of furan-2-carboxamide derivatives have provided insights into their potential mechanisms of action against various biological targets. These studies are crucial for understanding the molecular basis of the biological activities exhibited by these compounds and for guiding the design of more potent derivatives (Yongshi et al., 2017).
Synthetic Methodologies
- Research has also focused on the development of novel synthetic methodologies for the preparation of furan-2-carboxamide derivatives. These studies provide valuable routes for the efficient synthesis of these compounds, enabling further exploration of their biological activities and applications (Janczewski et al., 2021).
Safety and Hazards
The safety information available for N-(5-amino-2-chlorophenyl)furan-2-carboxamide indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . These properties can significantly impact the bioavailability of the compound.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYVDRWJKRGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354086 |
Source
|
Record name | N-(5-amino-2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505066-17-1 |
Source
|
Record name | N-(5-amino-2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.